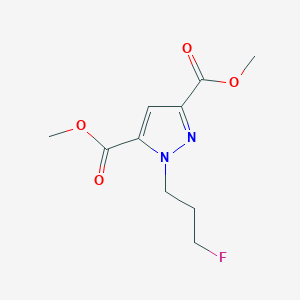

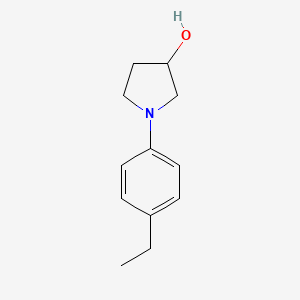

N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

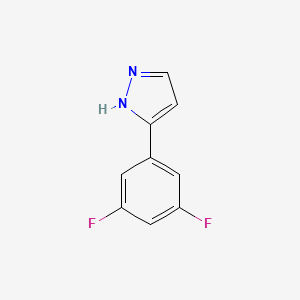

The compound contains several functional groups including an ethoxyphenyl group, a thiazol group, and a furan group. These groups are common in many pharmaceutical compounds and could potentially contribute to the biological activity of the compound .

Molecular Structure Analysis

The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Applications De Recherche Scientifique

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including those similar in structure to the compound of interest, have been reviewed for their antitumor activities. These compounds, some of which have passed preclinical testing, offer insights into the development of new antitumor drugs and compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Furan Derivatives from Plant Biomass

Research on the conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, highlights the potential of these compounds in replacing non-renewable hydrocarbon sources. This suggests applications in the production of polymers, fuels, and chemicals (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).

Arylmethylidenefuranones

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents have been systematized, demonstrating the synthesis of a wide range of compounds. This indicates potential applications in creating cyclic, acyclic, and heterocyclic compounds with varied biological activities (Kamneva, I., Anis’kova, T. V., & Egorova, A., 2018).

Bioactive Heterocyclic Compounds

Heterocyclic compounds, including those with furan and thiophene rings, have shown importance in drug design, indicating potential applications in antiviral, antitumor, and antimycobacterial activities. These findings suggest the compound of interest may have similar applications (Ostrowski, T., 2022).

Antitubercular Activity

Some heteroaromatic compounds have been evaluated for their antitubercular activity, suggesting potential applications of related compounds in developing treatments for tuberculosis (Asif, M., 2014).

Mécanisme D'action

Target of Action

Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets can vary widely depending on the specific compound and its functional groups.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to interact with various biological targets in different ways.

Biochemical Pathways

Thiazole-containing compounds can activate or inhibit various biochemical pathways, depending on their specific structure and targets . For example, some thiazole compounds have been found to inhibit the growth of tumor cells .

Pharmacokinetics

The pharmacokinetics of thiazole compounds can vary widely. Factors such as solubility, stability, and metabolic pathways can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of a thiazole compound’s action can vary depending on its specific targets and mode of action. Some thiazole compounds have been found to have analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation . Additionally, N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide may bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades.

Cellular Effects

The effects of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide on cellular processes are diverse. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit transcription factors, which are proteins that regulate the transcription of specific genes. This can result in altered levels of proteins involved in cell cycle regulation, apoptosis, and metabolic pathways . Furthermore, N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has been observed to affect cellular energy production by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme . Additionally, N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide may interact with DNA or RNA, affecting gene expression by altering the transcription or translation processes.

Temporal Effects in Laboratory Settings

The effects of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or varying pH levels . Long-term exposure to N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and altered gene expression patterns.

Propriétés

IUPAC Name |

N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-2-24-14-7-5-12(6-8-14)19-16(22)10-13-11-26-18(20-13)21-17(23)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVGHTUEBUUBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

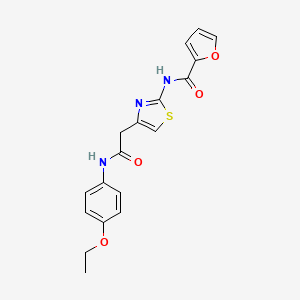

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)

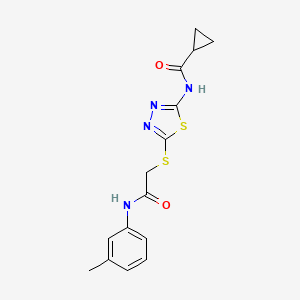

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)

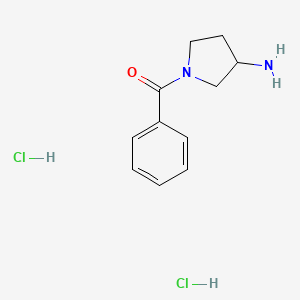

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)